

Molecular formula and structure of aluminum diethylphosphinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum Diethylphosphinate

Cat. No.: B1592175

[Get Quote](#)

An In-depth Technical Guide to Aluminum Diethylphosphinate

Introduction

Aluminum diethylphosphinate, a salt of diethyl phosphinic acid, is a halogen-free flame retardant of significant industrial and research interest. Its chemical formula is $\text{Al}(\text{C}_4\text{H}_{10}\text{O}_2\text{P})_3$, corresponding to a molecular weight of approximately 390.27 g/mol .^{[1][2]} This compound presents as a white, solid powder that is soluble in organic solvents like methanol, ethanol, and chloroform.^[1] Its prominence stems from its high phosphorus content and efficacy in imparting fire resistance to a variety of polymers, including polyamides, polyesters, and thermoset resins, making it a critical component in sectors such as electronics, automotive, and construction.^[3]

The molecular structure features a central aluminum (Al^{3+}) ion coordinated to three diethylphosphinate ($[(\text{CH}_3\text{CH}_2)_2\text{PO}_2]^-$) ligands. This structure is key to its function, enabling a dual-action flame retardant mechanism that operates in both the condensed and gas phases during combustion.

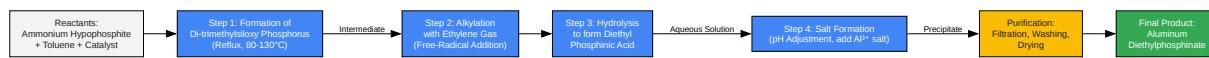
Physicochemical and Thermal Properties

Aluminum diethylphosphinate exhibits high thermal stability, a crucial attribute for its application in engineering plastics that require high processing temperatures.^[3] Its

decomposition typically begins at temperatures above 300°C.[4] A summary of its key properties is provided below.

Property	Value	References
CAS Number	225789-38-8	[2][5]
Molecular Formula	<chem>C12H30AlO6P3</chem>	[1][2]
Molecular Weight	390.27 g/mol	[2]
Appearance	White solid powder	[5]
Phosphorus Content	~23-24% (w/w)	[6]
Decomposition Temperature (TGA, 1% weight loss)	> 350°C	[6]
Decomposition Temperature (TGA, 5% weight loss)	399°C (under N ₂) to 401°C	[5][7]

Synthesis of Aluminum Diethylphosphinate


Several methods for the synthesis of **aluminum diethylphosphinate** have been developed, aiming for high yield, purity, and operational safety. A common approach involves the reaction of an aluminum salt with diethylphosphinic acid or its salt.[5] Another notable method is a gas-liquid free-radical addition reaction under atmospheric pressure, which offers advantages in safety and cost over traditional high-pressure methods.[7][8]

This protocol is based on the synthesis of diethylphosphinic acid followed by salt formation with an aluminum source, adapted from literature describing atmospheric pressure synthesis.[8][9][10]

- Preparation of Diethylphosphinic Acid Precursor:

- Ammonium hypophosphite is mixed with an organic solvent (e.g., toluene) and a catalyst (e.g., trifluoromethanesulfonic acid) in a reaction vessel.[9][10]
- The mixture is heated to a temperature between 80-130°C.[9]

- Hexamethyldisilazane is added dropwise to the solution, and the reaction is refluxed for approximately 9 hours to produce di-trimethylsiloxy phosphorus.[9][10]
- **Alkylation Step:**
 - The prepared di-trimethylsiloxy phosphorus is transferred to a pressure-capable reaction kettle.
 - Ethylene gas is bubbled through the reaction mixture while an initiator (e.g., benzoyl peroxide) is added to facilitate a free-radical addition.[8] This step forms the diethyl phosphorus intermediate.
- **Hydrolysis and Purification:**
 - The intermediate product is hydrolyzed by adding water to yield a diethyl phosphinic acid solution.[9]
 - The aqueous layer containing the desired acid is separated and collected.
- **Formation of Aluminum Salt:**
 - The pH of the diethyl phosphinic acid solution is carefully adjusted to approximately 3.0 using sulfuric acid.[9][10]
 - An aqueous solution of an aluminum salt, such as aluminum sulfate, is then added dropwise to the solution.[9][10]
 - **Aluminum diethylphosphinate** precipitates out of the solution as a white solid.
- **Final Product Isolation:**
 - The precipitate is collected via suction filtration, washed thoroughly with water, and dried to obtain the final, purified product.[10]

[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the synthesis of **aluminum diethylphosphinate**.

Mechanism of Action in Flame Retardancy

Aluminum diethylphosphinate functions as a highly effective flame retardant through a combination of condensed-phase and gas-phase mechanisms.^{[4][11]} This dual-action approach is critical to its performance in various polymer systems.

- Condensed-Phase Action: During combustion, the compound promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame front. The aluminum phosphate residue formed from its decomposition contributes significantly to this protective barrier.^[4]
- Gas-Phase Action: Simultaneously, **aluminum diethylphosphinate** and its decomposition products, such as volatile diethyl phosphinic acid, are released into the gas phase (the flame). Here, they act as radical scavengers. They interrupt the combustion cycle by quenching high-energy radicals like $\text{H}\cdot$ and $\text{OH}\cdot$, which are essential for flame propagation.^{[4][12]} This "flame poisoning" effect reduces the heat released and helps to extinguish the fire.

Fig. 2: Dual-phase flame retardancy mechanism of **aluminum diethylphosphinate**.

Performance Data in Polymer Systems

The efficacy of **aluminum diethylphosphinate** (AlPi) as a flame retardant is typically evaluated using standard flammability tests, such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. The data below, compiled from various studies, illustrates its performance in different polymer matrices.

Polymer System	AlPi Loading (wt%)	Test Method	Result	References
Poly(butylene succinate) (PBS)	25	LOI	29.5%	[13]
Poly(butylene succinate) (PBS)	25	UL-94	V-0 Rating	[13]
Polyamide 66 (PA66)	12.5	UL-94	V-0 Rating	[14]
All-PA Composite	10	LOI	27.6%	[11]
All-PA Composite	10	UL-94	V-0 Rating	[11]
Polyacrylonitrile (PAN) Separator	> 5	Burning Test	Enhanced Flame Resistance	[12]
Polypropylene (PP/IFR System)	Synergist	LOI	34%	[15]
Polypropylene (PP/IFR System)	Synergist	UL-94	V-0 Rating	[15]

Note: IFR refers to an Intumescent Flame Retardant system, where AlPi acts as a synergist.

Analytical and Characterization Protocols

The structure and properties of **aluminum diethylphosphinate** and its composites are confirmed using a suite of analytical techniques.

- Fourier-Transform Infrared Spectroscopy (FTIR):
 - Methodology: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. The sample is scanned over a range (e.g., 400-4000 cm^{-1}) to obtain an infrared spectrum.
 - Purpose: To identify characteristic chemical bonds in the molecule, such as P-C, P=O, and P-O, confirming the structure of the phosphinate ligand.[1][7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Methodology: The sample is dissolved in a suitable deuterated solvent. ^1H NMR and ^{31}P NMR spectra are acquired on a high-field NMR spectrometer.
 - Purpose: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and phosphorus atoms.[8]
- Thermogravimetric Analysis (TGA):
 - Methodology: A small, precisely weighed sample (typically 3-5 mg) is placed in a TGA furnace. The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
 - Purpose: To evaluate thermal stability by measuring the weight loss of the material as a function of temperature. This determines the onset of decomposition and the amount of residual char.[5][7]
- Scanning Electron Microscopy (SEM):
 - Methodology: The morphology of the powder sample or the surface of the char residue from a combustion test is examined. Samples are mounted on a stub and may be sputter-coated with a conductive metal (e.g., gold) to prevent charging. An electron beam is scanned over the surface to generate high-resolution images.
 - Purpose: To analyze the microscopic morphology of the compound and, critically, to examine the structure and integrity of the char layer formed during combustion.[7][14]

Conclusion

Aluminum diethylphosphinate stands out as a high-performance, environmentally friendly, halogen-free flame retardant. Its robust thermal stability, coupled with a powerful dual-phase mechanism of action, makes it an indispensable additive for enhancing the fire safety of engineering polymers. Ongoing research continues to explore its synergistic effects with other flame retardants and its application in new polymer systems, further cementing its role in the development of advanced, safe materials for demanding applications.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. aluminium diethyl phosphinate - Wikidata [\[wikidata.org\]](https://www.wikidata.org)
- 3. nbinno.com [nbinno.com]
- 4. Aluminium diethyl phosphinate - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 5. Buy Aluminum Diethylphosphinate | 225789-38-8 [\[smolecule.com\]](https://smolecule.com)
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aluminium Diethylphosphinate by Gas-Liquid Free Radical Addition Reaction under Atmospheric Pressure | Scientific.Net [\[scientific.net\]](https://scientific.net)
- 9. CN103739624A - Synthesis method of aluminum diethylphosphinate - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 10. CN103739624B - The synthetic method of aluminum diethylphosphinate - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 11. researchgate.net [researchgate.net]
- 12. Aluminum Diethylphosphinate-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 13. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [\[frontiersin.org\]](https://frontiersin.org)
- 14. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides [\[mdpi.com\]](https://mdpi.com)
- 15. Synergistic Flame-Retardant Effect of Aluminum Diethyl Phosphinate in PP/IFR System and the Flame-Retardant Mechanism | Semantic Scholar [\[semanticscholar.org\]](https://semanticscholar.org)
- 16. Application of Aluminum Diethyl Phosphinate ADP Fire retardant [\[senloschemical.com\]](https://senloschemical.com)
- 17. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [Molecular formula and structure of aluminum diethylphosphinate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592175#molecular-formula-and-structure-of-aluminum-diethylphosphinate\]](https://www.benchchem.com/product/b1592175#molecular-formula-and-structure-of-aluminum-diethylphosphinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com